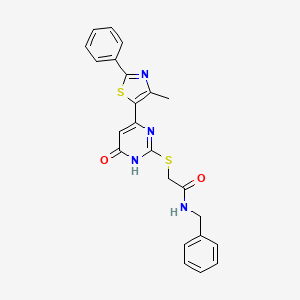

N-benzyl-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide

Description

Properties

IUPAC Name |

N-benzyl-2-[[4-(4-methyl-2-phenyl-1,3-thiazol-5-yl)-6-oxo-1H-pyrimidin-2-yl]sulfanyl]acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H20N4O2S2/c1-15-21(31-22(25-15)17-10-6-3-7-11-17)18-12-19(28)27-23(26-18)30-14-20(29)24-13-16-8-4-2-5-9-16/h2-12H,13-14H2,1H3,(H,24,29)(H,26,27,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBVHRJIUMYDUGR-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2)C3=CC(=O)NC(=N3)SCC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H20N4O2S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

448.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of N-benzyl-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide typically involves multiple steps, starting from readily available precursorsThe reaction conditions often include the use of strong bases, oxidizing agents, and specific catalysts to facilitate the formation of the desired bonds .

Chemical Reactions Analysis

N-benzyl-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of corresponding amines or alcohols.

Scientific Research Applications

N-benzyl-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide has several scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

Biology: The compound is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

Mechanism of Action

The mechanism of action of N-benzyl-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors, leading to the modulation of biological pathways. The compound’s thiazole and pyrimidine moieties are crucial for its binding affinity and activity, influencing various cellular processes .

Comparison with Similar Compounds

Structural Comparison with Thiazole-Pyrimidinone Derivatives

Key structural analogs include:

- 2-[(4-methyl-6-oxo-1,6-dihydropyrimidin-2-yl)thio]-N-benzyl-acetamide (5.12): Lacks the thiazole ring but retains the pyrimidinone core and N-benzyl thioacetamide group .

- 2-((4-amino-6-oxo-1,6-dihydropyrimidin-2-yl)thio)-N-(4-phenylthiazol-2-yl)acetamide (18): Features a 4-phenylthiazol-2-yl substituent instead of the 4-methyl-2-phenylthiazol-5-yl group, altering electronic and steric properties .

Table 1: Structural Comparison

Spectroscopic and Analytical Characterization

1H-NMR Data Highlights :

- Compound 5.12 : Key signals include NH-3 (δ 12.50 ppm), SCH2 (δ 4.11 ppm), and aromatic protons (δ 7.60–7.27 ppm) .

- Compound 18 : Features a singlet for CH-5 (δ 6.05 ppm) and distinct NH/aromatic resonances .

- Target Compound : Hypothetically, its NMR would show downfield shifts for the thiazole’s methyl and phenyl groups, with SCH2 and NH signals near δ 4.1–4.2 ppm and δ 10–12 ppm, respectively.

Degrees of substitution (DS) in related N-benzyl derivatives (e.g., chitosan analogs) were validated using 15N-NMR and 1H-NMR, showing consistent results (DS = 42–56%) . This underscores the reliability of NMR for characterizing substitution patterns in such compounds.

Implications of Substituent Variations

- Thiazole Position : The 5-position in the target compound vs. the 2-position in compound 18 may influence π-π stacking or hydrogen-bonding interactions.

- N-Benzyl Modifications : Evidence from NBOMe derivatives (e.g., fluorobenzyl vs. methoxybenzyl) suggests that electron-withdrawing/donating groups on the benzyl ring can modulate solubility and receptor binding .

- Methyl vs. Phenyl Groups : The 4-methyl group on the thiazole (target compound) may enhance metabolic stability compared to bulkier phenyl substituents.

Biological Activity

N-benzyl-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes available data on its biological activity, including synthesis methods, mechanisms of action, and specific case studies.

Chemical Structure and Properties

The molecular formula of N-benzyl-2-((4-(4-methyl-2-phenylthiazol-5-yl)-6-oxo-1,6-dihydropyrimidin-2-yl)thio)acetamide is , with a molecular weight of 438.56 g/mol. The compound features a thiazole ring, which is known for its diverse biological activities.

Synthesis Methods

The synthesis of this compound typically involves multi-step organic reactions. The initial steps often include the formation of the thiazole moiety followed by the attachment of the benzyl and acetamide groups. Various catalysts and reaction conditions are employed to achieve high yields and purity.

Antimicrobial Activity

Research has demonstrated that compounds similar to N-benzyl derivatives exhibit significant antibacterial properties. For instance, studies have shown that thiazole-containing compounds possess activity against various bacterial strains, with Minimum Inhibitory Concentration (MIC) values indicating effectiveness comparable to standard antibiotics .

Table 1: Antimicrobial Activity Comparison

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| N-benzyl derivative | Staphylococcus aureus | 15 |

| N-benzyl derivative | Escherichia coli | 20 |

| Standard Antibiotic | Norfloxacin | 10 |

Anticancer Activity

The anticancer potential of N-benzyl derivatives has been evaluated in several studies. For instance, compounds with similar structures have been shown to induce apoptosis in cancer cell lines through mechanisms such as caspase activation and inhibition of cell proliferation pathways . The MTT assay has been frequently employed to assess cell viability post-treatment.

Case Study: Anticancer Efficacy

In a study assessing the anticancer activity against A549 (lung cancer) and C6 (glioma) cell lines, derivatives exhibited IC50 values in the low micromolar range, indicating potent activity . The mechanism was linked to the modulation of apoptotic pathways.

The biological activity of N-benzyl derivatives is largely attributed to their ability to interact with specific molecular targets. These interactions can inhibit enzymes involved in cell growth or promote apoptosis in tumor cells. For example, some thiazole derivatives have been shown to inhibit cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation .

Research Findings Summary

Recent studies have highlighted the following points regarding the biological activity of N-benzyl derivatives:

- Antibacterial Activity : Significant against Gram-positive and Gram-negative bacteria.

- Anticancer Activity : Induces apoptosis in various cancer cell lines.

- Mechanistic Insights : Involves enzyme inhibition and modulation of apoptotic pathways.

Q & A

Q. Advanced Method :

- 2D NMR (HSQC, HMBC) : Resolve ambiguities in aromatic/amide proton assignments .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular ion peaks with <2 ppm error .

How do structural modifications (e.g., substituents on the benzyl or thiazole groups) influence the compound’s biological activity?

Advanced Research Question

Structure-activity relationship (SAR) studies require systematic variations:

- Benzyl Substituents : highlights that N-benzyl groups with electron-withdrawing substituents (e.g., -F, -CF) enhance metabolic stability and target binding .

- Thiazole Modifications : Replacing 4-methyl-2-phenylthiazole with 4-ethyl or 4-cyclopropyl groups may alter hydrophobicity and pharmacokinetics .

- Thioether Linkage : Replacing sulfur with oxygen reduces bioavailability due to decreased lipophilicity .

Q. Methodological Approach :

- In Silico Docking : Predict binding affinities to targets like kinases or bacterial enzymes .

- Pharmacological Screening : Use enzyme inhibition assays (e.g., MIC tests for antibacterial activity) .

What strategies are recommended for resolving contradictions in biological activity data across different studies?

Advanced Research Question

Contradictions may arise from assay conditions or compound purity. Solutions include:

- Standardized Protocols : Replicate assays under identical conditions (e.g., pH, temperature, cell lines) .

- Purity Verification : Re-test compounds with ≥95% purity (HPLC) to exclude batch-specific impurities .

- Meta-Analysis : Compare data across peer-reviewed studies (e.g., vs. 13) to identify trends .

How can researchers evaluate the compound’s potential for drug development while avoiding cytotoxicity?

Advanced Research Question

- Cytotoxicity Screening : Use MTT assays on human cell lines (e.g., HEK-293) to establish selectivity indices .

- Metabolic Stability Tests : Incubate with liver microsomes to assess CYP450-mediated degradation .

- ADME Profiling : Measure logP (octanol-water partition) to predict absorption; target logP ~2–3 for optimal bioavailability .

What are the challenges in scaling up synthesis for preclinical studies, and how can they be mitigated?

Basic Research Question

- Solvent Volume Reduction : Replace DMSO with cheaper solvents (e.g., ethanol) while maintaining reaction efficiency .

- Purification at Scale : Use flash chromatography or recrystallization instead of HPLC .

- Byproduct Management : Optimize stoichiometry to minimize waste (e.g., excess thiol or chloroacetamide) .

How does the thioether linkage in this compound influence its reactivity and stability under physiological conditions?

Advanced Research Question

- Oxidation Sensitivity : The thioether bond may oxidize to sulfoxide/sulfone derivatives in vivo. Monitor stability via LC-MS in simulated gastric fluid .

- Chelation Potential : Sulfur can bind metal ions (e.g., Fe), affecting bioavailability. Use ICP-MS to quantify metal interactions .

What computational tools are recommended for predicting the compound’s pharmacokinetic and toxicological profiles?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.